molecular formula C16H14FN3O B3013847 4-(4-Fluorophenyl)-2-morpholinonicotinonitrile CAS No. 478245-84-0

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile

Cat. No.: B3013847
CAS No.: 478245-84-0
M. Wt: 283.306
InChI Key: UPSAFUFPYLXOKM-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorophenyl group, a morpholine ring, and a nitrile group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-morpholinonicotinonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-morpholinonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile is unique due to its combination of a fluorophenyl group, a morpholine ring, and a nitrile group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-morpholin-4-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-13-3-1-12(2-4-13)14-5-6-19-16(15(14)11-18)20-7-9-21-10-8-20/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSAFUFPYLXOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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